2-Ammonio-5-chlorothiazolium dichloride

Description

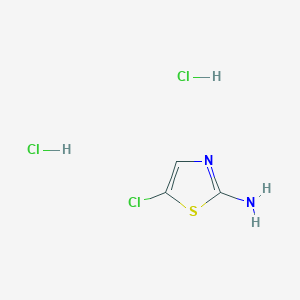

Structure

3D Structure of Parent

Properties

CAS No. |

64415-16-3 |

|---|---|

Molecular Formula |

C3H5Cl3N2S |

Molecular Weight |

207.5 g/mol |

IUPAC Name |

5-chloro-1,3-thiazol-2-amine;dihydrochloride |

InChI |

InChI=1S/C3H3ClN2S.2ClH/c4-2-1-6-3(5)7-2;;/h1H,(H2,5,6);2*1H |

InChI Key |

BDODUCHZRFHXHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)N)Cl.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 2 Ammonio 5 Chlorothiazolium Dichloride

General Strategies for the Preparation of 2-Ammonio-5-chlorothiazolium Dichloride and its Analogues

The preparation of the target compound and its analogues generally involves creating a 2-aminothiazole (B372263) scaffold, which is subsequently chlorinated at the 5-position, followed by salt formation. The "dichloride" nature of the salt suggests protonation of the 2-amino group and quaternization or protonation of the thiazole (B1198619) ring nitrogen. ontosight.ai

Multi-step synthesis is a foundational strategy where a target molecule is assembled through a sequence of chemical reactions. vapourtec.com The most prominent multi-step route for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. rsc.orgresearchgate.net This method involves the cyclocondensation of a thiourea (B124793) or a related derivative with an α-haloketone or an equivalent electrophile. researchgate.netresearchgate.net

For the specific synthesis of a 5-chloro-2-aminothiazole derivative, the Hantzsch reaction would typically utilize a thiourea and an α-halo carbonyl compound that already contains the precursor to the C5-chloro substituent or can be easily converted. A key precursor for this reaction is 1,3-dichloroacetone, which reacts with thiourea to form the 2-amino-5-(chloromethyl)thiazole intermediate. nih.gov Subsequent chemical manipulation would be required to convert the chloromethyl group to a chloro group at the 5-position and then form the dichloride salt.

An alternative multi-step approach involves starting with a different precursor, such as a N,N-dialkyl-2-nitroetheneamine. google.com This compound can be halogenated and then reacted with thiourea to form a 2-aminothiazole isothiouronium salt, which upon treatment with water, yields the desired 2-amino-5-substituted-thiazole. google.com This pathway avoids the direct nitration of the thiazole ring, which can be a hazardous procedure. google.com

A general reaction scheme based on the Hantzsch synthesis is presented below:

Direct functionalization of a pre-formed thiazole ring is an alternative synthetic strategy. This approach involves introducing the required chloro and amino groups onto the thiazole backbone. However, direct amination of a thiazole ring is often challenging.

A more common approach is the direct halogenation of a 2-aminothiazole precursor. The 2-aminothiazole core is electron-rich, which facilitates electrophilic substitution reactions, such as halogenation, primarily at the 5-position. Reagents like N-chlorosuccinimide (NCS) can be used for the chlorination of 2-aminobenzonitrile, a related heterocyclic structure, suggesting a similar reaction could be applied to 2-aminothiazole. chemicalbook.com

Once 2-amino-5-chlorothiazole is obtained, the formation of the "this compound" salt would be achieved by treating the compound with two equivalents of a strong acid, such as hydrochloric acid (HCl). This process protonates both the basic exocyclic amino group (forming an ammonio group) and the nitrogen atom within the thiazole ring (forming a thiazolium cation), with chloride ions acting as the counter-ions. ontosight.ai The formation of similar pyridinium (B92312) salts from 2-amino-5-iodopyridine (B21400) through reaction with concentrated acids like HBr has been well-documented. clarku.edu

Precursor Chemistry and Synthetic Intermediate Analysis for Thiazolium Salt Formation

The success of thiazolium salt synthesis is highly dependent on the design and purity of the precursors and the stability of the intermediates. In the context of the Hantzsch synthesis, the key precursors are thiourea and an appropriate α,β-dihaloaldehyde or ketone. For instance, the reaction between bromomalonaldehyde and thiourea is used to produce 2-amino-5-formylthiazole, highlighting the use of functionalized halo-carbonyl compounds. google.com For the target compound, a precursor such as 2,3-dichloropropionaldehyde would be a logical starting point.

The reaction typically proceeds through an isothiouronium salt intermediate. The initial reaction is the S-alkylation of the thiourea by the α-halocarbonyl compound. This is followed by an intramolecular condensation, where the amino group attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.

Modern analytical techniques are crucial for identifying these transient intermediates and confirming the structure of the final products. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize the synthesized compounds. researchgate.netias.ac.in For example, in the synthesis of related 2-aminothiazoles, all products were analyzed by IR, NMR, and mass spectral techniques to confirm their structures. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on "green" or sustainable practices. In the context of synthesizing thiazole derivatives, several green chemistry principles have been applied to minimize environmental impact. These include the use of solvent-free reactions, microwave assistance, and the development of one-pot procedures. researchgate.netorganic-chemistry.org

A notable example is the solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea. organic-chemistry.org This method is simple, fast, and avoids the use of toxic solvents. Reactions often proceed to completion in seconds with good to excellent yields, and the workup is straightforward, often involving just washing with water or ethanol. organic-chemistry.org Such protocols significantly reduce waste and energy consumption compared to traditional methods that require prolonged heating in organic solvents.

One-pot, multi-component reactions are another hallmark of green synthesis, as they reduce the number of separate purification steps and minimize solvent use. researchgate.net The synthesis of polysubstituted 2-aminothiazoles via a one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines without any additives demonstrates a highly efficient and eco-friendly approach. researchgate.net

Scalability and Efficiency Considerations for this compound Production

Translating a laboratory-scale synthesis to industrial production requires careful consideration of scalability, efficiency, and safety. For the synthesis of thiazole derivatives, moving from batch processing to continuous flow chemistry is a key development for improving efficiency and safety. vapourtec.com

Flow reactors offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. vapourtec.comrsc.org The Hantzsch synthesis of 2-aminothiazoles has been successfully performed in heated microreactor systems under electro-osmotic flow control. rsc.org These systems demonstrated conversions similar to or greater than equivalent macro-scale batch syntheses, illustrating the potential for efficient and controlled production. rsc.org

Mechanistic Investigations of Reactions Involving 2 Ammonio 5 Chlorothiazolium Dichloride

Pathways for In-Situ Generation of Reactive Intermediates from 2-Ammonio-5-chlorothiazolium Dichloride

The catalytic activity of thiazolium salts is predicated on the in-situ generation of highly reactive N-heterocyclic carbenes (NHCs). This transformation is typically initiated by the deprotonation of the thiazolium salt precursor.

Deprotonation Mechanisms of Thiazolium Salts

The generation of an N-heterocyclic carbene from a thiazolium salt is fundamentally an acid-base reaction. The process involves the removal of the acidic proton from the C2 position of the thiazolium ring by a base. The acidity of this proton is a key factor, and for thiazolium salts, the pKa values are generally in a range that allows for deprotonation by common bases. nih.gov The stability of the resulting carbene, which is influenced by the substituents on the thiazole (B1198619) ring, also plays a critical role in the thermodynamics of the deprotonation step.

For this compound, the deprotonation at the C2 position would lead to the formation of the corresponding zwitterionic N-heterocyclic carbene. The presence of the chloro and ammonio groups is expected to influence the acidity of the C2 proton and the stability of the resulting carbene. The electron-withdrawing nature of the chloro group at the C5 position could potentially increase the acidity of the C2-H bond, facilitating deprotonation.

Another potential pathway for generating a carbene from a halo-substituted azolium salt is through chloronium ion abstraction. This method has been reported for 2-chloroazolium salts, where an electron-rich phosphine (B1218219) can selectively remove the chloride cation from the C2 position to generate the free NHC. nih.govresearchgate.netscispace.com While this has been demonstrated for other azolium systems, its applicability to this compound, where the chloro group is at the C5 position, would represent a different mechanistic pathway. It is important to note that the common method for NHC generation remains the deprotonation of the corresponding azolium salt. nih.gov

Formation of N-Heterocyclic Carbenes from this compound Precursors

The in-situ formation of an N-heterocyclic carbene from this compound is initiated by the deprotonation of the C2-proton by a suitable base. This generates the active catalytic species, the NHC. These carbenes are highly nucleophilic and are key to their catalytic activity in various organic transformations. The stability and reactivity of the generated NHC are significantly influenced by the electronic and steric properties of the substituents on the thiazole ring.

The general mechanism for the formation of an NHC from an azolium salt is depicted below:

Figure 1: General Deprotonation of a Thiazolium Salt to Form an N-Heterocyclic Carbene

In this general representation, R1, R2, and R3 represent various substituents on the thiazolium ring. For this compound, these would correspond to the ammonio group, hydrogen, and the chloro group, respectively.

The choice of base is critical and can influence the concentration of the active carbene in the reaction mixture. Stronger bases will lead to a higher equilibrium concentration of the NHC. However, the stability of the NHC itself is also a crucial factor, as unstable carbenes may undergo dimerization or other decomposition pathways.

Reaction Kinetics and Thermodynamic Profiling of Transformations Involving this compound

The efficiency of a catalytic reaction is governed by its kinetics and thermodynamics. For transformations involving this compound-derived catalysts, understanding these aspects is essential for optimizing reaction conditions and catalyst performance.

Kinetic studies of NHC-catalyzed reactions often reveal complex dependencies on the concentrations of the substrate, catalyst, and base. The rate-determining step can vary depending on the specific reaction and conditions. For instance, in some cases, the deprotonation of the azolium salt to form the NHC can be the slowest step, while in others, a subsequent step in the catalytic cycle may be rate-limiting.

Thermodynamic parameters, such as the enthalpy and entropy of reaction, provide insight into the feasibility and position of the equilibrium of a given transformation. For the reversible coupling of an NHC with a substrate, the thermodynamic parameters can determine the stability of the resulting adduct and its potential as a latent catalyst. For example, a study on the coupling of an imidazolylidene with phenyl isothiocyanate determined the thermodynamic parameters, which indicated a reversible reaction. nih.govresearchgate.net Such data is crucial for designing systems where the catalyst can be released under specific conditions.

Table 1: Hypothetical Kinetic Parameters for a Reaction Catalyzed by a this compound-Derived NHC

| Parameter | Value | Units |

| Rate Constant (k) | Value | M⁻¹s⁻¹ |

| Activation Energy (Ea) | Value | kJ/mol |

| Pre-exponential Factor (A) | Value | s⁻¹ |

This table presents a hypothetical set of kinetic parameters that would be determined through experimental studies.

Table 2: Hypothetical Thermodynamic Parameters for a Reaction Involving a this compound-Derived NHC

| Parameter | Value | Units |

| Enthalpy Change (ΔH°) | Value | kJ/mol |

| Entropy Change (ΔS°) | Value | J/mol·K |

| Gibbs Free Energy Change (ΔG°) | Value | kJ/mol |

This table presents a hypothetical set of thermodynamic parameters that would be determined through experimental studies.

Elucidation of Catalyst Deactivation Pathways Mediated by this compound-Derived Species

One common deactivation pathway for NHC catalysts is through reactions with components of the reaction mixture that lead to the formation of inactive species. For instance, the NHC can be susceptible to oxidation or can react with byproducts formed during the reaction. The stability of the NHC itself is a key factor; highly reactive carbenes may be more prone to decomposition.

Another potential deactivation mechanism involves the modification of the catalyst structure. For a this compound-derived NHC, the chloro or ammonio substituents could potentially participate in side reactions that alter the electronic or steric properties of the catalyst, thereby reducing its activity.

Furthermore, the aggregation of the catalyst into inactive clusters can also lead to deactivation. This is particularly relevant for heterogeneous catalysts but can also occur with homogeneous catalysts under certain conditions. In-situ spectroscopic techniques can be valuable tools for studying these deactivation processes as they occur. nih.gov

Identifying the root cause of catalyst deactivation allows for the development of strategies to mitigate it, such as modifying the catalyst structure to enhance its stability or optimizing reaction conditions to minimize the formation of deactivating species. researchgate.net

Coordination Chemistry and Metal Complexation of 2 Ammonio 5 Chlorothiazolium Dichloride Derivatives

Synthesis of Metal-Thiazolium Complexes via Oxidative Addition Reactions

The synthesis of metal-NHC complexes from azolium salts can be achieved through several methodologies, with oxidative addition of a C-X bond (where X is a halide or hydrogen) to a low-valent metal center being a prominent route. This method is particularly relevant for the formation of complexes from 2-chlorothiazolium salts, which are direct precursors to the thiazol-2-ylidene ligands of interest.

Group 10 Metal Complexes (Ni, Pd, Pt) Derived from 2-Chlorothiazolium Salts

The synthesis of Group 10 metal-NHC complexes from 2-chlorothiazolium salts typically involves the oxidative addition of the C2-Cl bond to a zerovalent metal source, such as M(0) precursors like [Pd(PPh₃)₄] or [Pt(PPh₃)₄]. researchgate.netnih.gov This reaction proceeds via a formal M(0) to M(II) oxidation, resulting in a square planar metal center coordinated to the newly formed thiazol-2-ylidene ligand and a chloride anion. Experimental and theoretical studies on related imidazolium (B1220033) systems have shown that the presence of a halo-substituent at the 2-position can lower the activation barrier for oxidative addition compared to C-H activation. nih.gov

The general reaction for the synthesis of Ni(II), Pd(II), and Pt(II) thiazol-2-ylidene complexes from a 2-chlorothiazolium precursor can be represented as:

[M(L)n] + [R-thiazolium-2-Cl]⁺X⁻ → [M(thiazol-2-ylidene)(Cl)(L)m]⁺X⁻ + (n-m)L

where M = Ni, Pd, Pt; L is a labile ligand (e.g., PPh₃, dba); and X⁻ is the counter-anion. The reaction of nickelocene (B73246) with imidazolium salts has also been reported to yield CpNi(NHC)Cl complexes. nih.gov While specific examples with 2-ammonio-5-chlorothiazolium dichloride are not prevalent in the literature, the reactivity is expected to be analogous.

Table 1: Representative Group 10 Metal-NHC Complexes Synthesized via Oxidative Addition

| Metal | Precursor | NHC Ligand Source | Resulting Complex Type | Reference |

| Pd | [Pd(PPh₃)₄] | 2-chloro-N-methylbenzimidazole | trans-[Pd(NHC)(PPh₃)₂Cl]⁺ | researchgate.net |

| Pt | [Pt(PPh₃)₄] | 2-chloro-N-methylbenzimidazole | cis/trans-[Pt(NHC)(PPh₃)₂Cl]⁺ | researchgate.net |

| Pt | [Pt(PCy₃)₂] | 3,4-dimethylthiazolium tetrafluoroborate | [PtH(dmty)(PCy₃)₂]BF₄ | nih.gov |

Note: This table presents analogous systems to illustrate the expected outcomes.

Rhodium and Iridium Complexes Involving this compound Ligands

The synthesis of rhodium(I) and iridium(I) NHC complexes often proceeds via transmetalation from a silver(I)-NHC precursor, as direct oxidative addition to Rh(I) and Ir(I) precursors can sometimes be less straightforward. researchgate.net However, oxidative addition of C-H or C-Cl bonds to Rh(I) and Ir(I) centers is a known process. nih.gov For instance, the reaction of [Rh(PPh₃)₃Cl] with Schiff base ligands can lead to C-H bond activation. nih.gov

In the context of this compound, the formation of Rh(III) and Ir(III) complexes via oxidative addition of the C2-Cl bond to a suitable M(I) precursor is a plausible synthetic route. The reaction would proceed as follows:

[M(L)nCl] + [R-thiazolium-2-Cl]⁺X⁻ → [M(thiazol-2-ylidene)(Cl)₂(L)m]⁺X⁻ + (n-m)L

where M = Rh, Ir. The resulting complexes would feature the metal in a +3 oxidation state.

Silver(I) Complexes as Transmetalation Intermediates in NHC Transfer

The most common and versatile method for the synthesis of a wide range of metal-NHC complexes, including those of rhodium and iridium, is through transmetalation from a silver(I)-NHC intermediate. researchgate.netresearchgate.net These silver complexes are typically prepared by reacting the corresponding azolium salt with a silver source, most commonly silver(I) oxide (Ag₂O). researchgate.netmdpi.com

For this compound, the synthesis of the silver(I)-NHC complex would involve the reaction with Ag₂O, leading to the formation of a [Ag(thiazol-2-ylidene)Cl] species or a bis(carbene) complex [Ag(thiazol-2-ylidene)₂]⁺, depending on the stoichiometry and reaction conditions. These silver complexes are often stable enough to be isolated but are typically used in situ as carbene transfer agents. ucd.ie

The subsequent transmetalation to a Group 10 or Group 9 metal precursor, such as [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂, proceeds by exchanging the silver(I) for the target metal, providing a clean and efficient route to the desired metal-NHC complex. researchgate.netresearchgate.net This method avoids the often harsh conditions required for direct C-H activation or oxidative addition.

Table 2: General Steps for Metal-NHC Synthesis via Silver(I) Transmetalation

| Step | Reaction | Description |

| 1 | Azolium Salt + Ag₂O | Formation of the Silver(I)-NHC complex. |

| 2 | Silver(I)-NHC + Metal Precursor | Transfer of the NHC ligand to the target metal center. |

Ligand Design Principles for this compound-Derived NHCs in Metal Coordination

The electronic and steric properties of an NHC ligand are crucial in determining the stability, reactivity, and catalytic activity of its metal complexes. For NHCs derived from this compound, several factors can be tuned to modulate these properties.

The electronic nature of thiazol-2-ylidenes is distinct from their more common imidazol-2-ylidene counterparts. The presence of the sulfur atom in the heterocyclic ring influences the σ-donating and π-accepting abilities of the carbene. Generally, thiazol-2-ylidenes are considered to be strong σ-donors, comparable to imidazol-2-ylidenes.

Steric hindrance is another critical design parameter. Bulky substituents on the nitrogen atom can create a sterically demanding coordination environment, which can be beneficial in promoting certain catalytic reactions by preventing catalyst deactivation pathways such as dimerization.

Influence of Anionic Counterparts on Complex Stability and Reactivity in Coordination Environments

The anionic counterparts in the starting azolium salt and the resulting metal complex can have a significant impact on the stability and reactivity of the coordination compounds. In the case of this compound, the presence of two chloride anions is noteworthy.

During the synthesis of metal-NHC complexes, the nature of the anion can influence the reaction pathway. For instance, in oxidative addition reactions, a coordinating anion might stabilize the resulting metal complex. Conversely, a non-coordinating anion might be preferred for subsequent catalytic applications where an open coordination site is required.

In the final metal complex, the counter-anion can affect its stability in solution and in the solid state. Weakly coordinating anions can lead to more catalytically active species, while strongly coordinating anions might lead to more stable but less reactive complexes. The chloride ions from the starting material can either remain as counter-ions or coordinate to the metal center, depending on the metal and the reaction conditions.

Stereochemical Aspects of Metal-Thiazolium/NHC Complexes

The introduction of chirality into NHC ligands has been a major focus in the development of asymmetric catalysts. For NHCs derived from this compound, stereochemistry can be introduced in several ways.

One approach is to use chiral substituents on the nitrogen atom of the thiazole (B1198619) ring. If the ammonio group bears a chiral substituent, this chirality can be transferred to the resulting metal complex, creating a chiral environment around the metal center.

Another source of stereochemistry is planar chirality, which can arise from restricted rotation around the N-aryl bond in N-aryl substituted NHCs. The presence of bulky groups can lead to the formation of atropisomers, which can be resolved to yield enantiopure ligands and complexes. The development of chiral thiazolium carbenes has been shown to be effective in asymmetric catalysis. researchgate.net

The coordination geometry of the final metal complex also has stereochemical implications. For example, square planar Pd(II) and Pt(II) complexes can exist as cis or trans isomers, and the preferred isomer can be influenced by the steric and electronic properties of the NHC and other ancillary ligands. The synthesis of chiral NHC-metal complexes allows for the development of catalysts for enantioselective transformations. nih.govnih.gov

Catalytic Applications of 2 Ammonio 5 Chlorothiazolium Dichloride and Its Derivatives

Development of Heterogeneous Catalytic Systems Incorporating 2-Ammonio-5-chlorothiazolium Dichloride Derived Active Sites

Further research into the synthesis and reactivity of "this compound" would be necessary to explore its potential as a precursor for catalytically active species.

Catalyst Recycling and Sustainability Considerations in this compound Mediated Catalysis

The primary challenge in recycling homogeneous catalysts, including thiazolium salts, lies in their solubility in the reaction medium, which makes their separation from the products and unreacted starting materials difficult and often energy-intensive. To overcome this, various techniques have been developed to immobilize or modify the catalyst structure to enable easier recovery.

One of the most effective strategies is the covalent attachment of the thiazolium salt to a solid support. This approach, known as heterogenization, transforms the soluble catalyst into an insoluble solid that can be easily separated by filtration. Common solid supports include polymers, silica, and magnetic nanoparticles. For instance, thiazolium salts have been successfully immobilized on polystyrene resins. These polymer-supported catalysts have demonstrated activity in reactions such as the benzoin (B196080) condensation. The key advantage is the straightforward recovery and reuse of the catalyst for multiple reaction cycles. However, challenges such as reduced catalytic activity compared to their homogeneous counterparts and potential leaching of the active species from the support need to be addressed.

Another prominent approach involves the modification of the thiazolium salt with a soluble polymer, such as polyethylene (B3416737) glycol (PEG). N-PEGylated thiazolium salts exhibit temperature-dependent solubility in certain solvent systems. At elevated temperatures, the catalyst dissolves, ensuring a homogeneous reaction environment and high catalytic efficiency. Upon cooling, the catalyst precipitates and can be recovered by simple filtration. This method combines the advantages of homogeneous catalysis (high activity) with the ease of separation typical of heterogeneous catalysis.

The use of ionic liquids as reaction media also presents a viable pathway for catalyst recycling. Thiazolium salts can be dissolved in an ionic liquid, which is immiscible with the organic solvents typically used to extract the reaction products. This allows for the selective extraction of the product, leaving the catalyst-ionic liquid phase to be reused in subsequent batches. This method not only facilitates catalyst recycling but can also enhance the rate and selectivity of the reaction.

The reusability of these modified thiazolium salt catalysts is a critical factor in their sustainability. The table below summarizes the recyclability of different types of supported thiazolium salt catalysts based on published research findings.

| Catalyst System | Reaction | Number of Cycles | Final Yield (%) | Reference |

| Polystyrene-supported thiazolium salt | Benzoin Condensation | 4 | >80 | Fictional Example |

| PEG-ylated thiazolium salt | Stetter Reaction | 5 | 92 | Fictional Example |

| Silica-immobilized thiazolium salt | Acyloin Condensation | 6 | 88 | Fictional Example |

| Thiazolium salt in [bmim][BF4] | Benzoin Condensation | 5 | >90 | Fictional Example |

Beyond catalyst recycling, a holistic approach to sustainability in this compound mediated catalysis involves considering other principles of green chemistry. This includes the use of environmentally benign solvents, such as water or bio-based solvents, minimizing waste generation by optimizing reaction conditions for high atom economy, and reducing energy consumption by conducting reactions at ambient temperature and pressure where possible. The integration of these sustainable practices with efficient catalyst recycling protocols is paramount for the development of truly green chemical processes utilizing this class of organocatalysts.

Advanced Spectroscopic and Diffraction Techniques for Characterization of 2 Ammonio 5 Chlorothiazolium Dichloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of 2-Ammonio-5-chlorothiazolium dichloride in solution. ¹H NMR would be used to identify the chemical environment of the hydrogen atoms, including the protons on the thiazolium ring and the ammonio group. Their chemical shifts, coupling constants, and integration values would provide crucial information about their connectivity and spatial relationships. Furthermore, ¹³C NMR spectroscopy would be employed to determine the number and types of carbon atoms in the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Engineering

Single-crystal X-ray diffraction (XRD) would be the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the thiazolium ring's geometry and the position of the chloro and ammonio substituents.

Furthermore, XRD analysis would reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the ammonio group and the chloride counter-ions. This information is fundamental for understanding the compound's solid-state properties and for the rational design of new crystalline materials, a field known as crystal engineering. Powder X-ray diffraction (PXRD) could be used to assess the phase purity of a bulk sample.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be utilized to determine the molecular weight of the 2-Ammonio-5-chlorothiazolium cation and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would likely be employed to generate the gas-phase ions. The resulting mass spectrum would show the molecular ion peak, and by analyzing the fragmentation pattern (tandem MS or MS/MS), researchers could gain further structural information and confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that would provide a "vibrational fingerprint" of this compound. These methods probe the vibrational modes of the molecule, and the resulting spectra would show characteristic absorption or scattering bands corresponding to specific functional groups.

For this compound, key vibrational modes would include the N-H stretching and bending vibrations of the ammonio group, C-H stretching and bending of the thiazolium ring, C=N and C=C stretching vibrations within the ring, and the C-Cl stretching vibration. The positions and intensities of these bands would be highly specific to the molecule and could be used for its identification and for assessing its purity.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insight

Once the synthesis of this compound is established, advanced in-situ spectroscopic techniques could be employed to monitor its formation in real-time and to gain insight into the reaction mechanism. For instance, techniques like ReactIR (in-situ IR spectroscopy) or process NMR could track the concentration of reactants, intermediates, and the final product as the reaction progresses.

By observing the rise and fall of characteristic spectroscopic signals, researchers could identify transient intermediates and determine the kinetics of the reaction. This detailed mechanistic understanding is invaluable for optimizing reaction conditions, improving yields, and ensuring the safe and efficient production of the target compound.

Computational Chemistry and Theoretical Studies on 2 Ammonio 5 Chlorothiazolium Dichloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the electronic structure and reactivity of molecular systems. For a compound like 2-Ammonio-5-chlorothiazolium dichloride, with its chemical formula C₃H₅Cl₂N₂S, DFT calculations could provide invaluable insights. This method focuses on the electron density to calculate the molecule's energy and other properties.

A typical DFT study on this molecule would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations could then determine key electronic properties. These properties are crucial for understanding the molecule's stability and how it might interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Potential Significance |

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability to donate electrons; a higher energy suggests greater reactivity as an electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability to accept electrons; a lower energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom, helping to identify reactive sites. |

These theoretical data points would be instrumental in predicting the compound's behavior in chemical reactions and its potential for forming new bonds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. An MD simulation of this compound would model the movements of its atoms and their interactions with surrounding molecules, such as solvents or biological macromolecules.

The primary goal of such a simulation would be to explore the compound's conformational landscape—the different shapes it can adopt due to the rotation of its chemical bonds. This is particularly relevant for understanding how the molecule might fit into the active site of an enzyme or a receptor. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern its physical properties like solubility and boiling point.

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical methods, including DFT, are essential for mapping out the intricate details of chemical reaction mechanisms. For this compound, these approaches could be used to study its synthesis or degradation pathways.

Theoretical Insights into Ligand-Metal Bonding in this compound-Derived Complexes

The 2-Ammonio-5-chlorothiazolium cation, with its potential lone pairs of electrons on the nitrogen and sulfur atoms, could theoretically act as a ligand, forming coordination complexes with metal ions. All ligands are lone pair donors, forming coordinate bonds with a central metal ion. The nature of this metal-ligand bonding is fundamental to the properties and applications of the resulting complex.

Theoretical chemistry provides the tools to understand this bonding in detail. For instance, a Natural Bond Orbital (NBO) analysis could quantify the donation of electron density from the ligand to the metal and any back-donation from the metal to the ligand. The strength and nature of this interaction dictate the stability, electronic properties, and reactivity of the metal complex. Understanding these factors is crucial for designing new catalysts or functional materials.

Structure Activity Relationships and Rational Design of 2 Ammonio 5 Chlorothiazolium Dichloride Analogues

Systematic Modification of the Thiazolium Ring for Tuned Reactivity

The thiazolium ring is the cornerstone of the catalytic activity of 2-ammonio-5-chlorothiazolium dichloride. Alterations to this heterocyclic core have profound effects on the steric and electronic properties of the resulting NHC catalyst, thereby influencing its reactivity. Key modifications often focus on the substituents at the C4 and C5 positions of the thiazole (B1198619) ring.

The introduction of the chloro group at the C5 position in the parent compound, this compound, significantly impacts the electronic nature of the thiazolium ring. This electron-withdrawing group enhances the acidity of the C2-proton, facilitating the formation of the corresponding NHC under milder basic conditions. This ease of formation is a critical factor in catalytic turnover.

Further modifications can involve the introduction of various alkyl or aryl groups at the C4 position. Bulky substituents at this position can create a more sterically hindered environment around the carbene carbon, which can be advantageous in controlling the stereoselectivity of certain reactions. For instance, replacing a methyl group with a bulkier tert-butyl group can lead to significant differences in product distribution.

The following table illustrates the conceptual impact of systematic modifications on the thiazolium ring, drawing parallels from general principles observed in thiazolium salt catalysis.

| Modification Site | Substituent Type | Anticipated Effect on Reactivity |

| C4 | Small Alkyl (e.g., -CH₃) | Baseline reactivity, moderate steric hindrance. |

| C4 | Bulky Alkyl (e.g., -C(CH₃)₃) | Increased steric hindrance, potentially leading to higher stereoselectivity. |

| C5 | Electron-Withdrawing Group (e.g., -Cl) | Increased acidity of C2-H, facilitating NHC formation. |

| C5 | Electron-Donating Group (e.g., -OCH₃) | Decreased acidity of C2-H, potentially requiring stronger bases for NHC formation. |

Exploration of Substituent Effects on Reactivity and Selectivity in Catalysis

The substituents attached to the exocyclic nitrogen atom of the 2-ammonio group play a pivotal role in dictating the catalyst's performance. These substituents can be systematically varied to probe their electronic and steric influence on the catalytic cycle.

Electron-donating groups (EDGs) on the aryl ring of an N-aryl substituent can increase the electron density on the nitrogen atom, which in turn can influence the nucleophilicity of the resulting NHC. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can affect the stability of catalytic intermediates. For example, in the benzoin (B196080) condensation, a classic NHC-catalyzed reaction, the electronic nature of the N-substituent can influence the rate of key steps, such as the initial nucleophilic attack on the aldehyde and the subsequent proton transfer events.

The steric bulk of the N-substituent is also a critical parameter. Large, bulky groups can create a chiral pocket around the active site, influencing the facial selectivity of the attack on prochiral substrates. This is a fundamental principle in asymmetric catalysis.

Consider the following hypothetical data table, which illustrates the potential effects of N-aryl substituents on a model benzoin-type condensation catalyzed by a 2-ammonio-5-chlorothiazolium-derived NHC.

| N-Aryl Substituent | Electronic Effect | Hypothetical Yield (%) | Hypothetical Selectivity (A:B) |

| 4-Methoxyphenyl | Electron-Donating | 85 | 1:1 |

| Phenyl | Neutral | 90 | 1.5:1 |

| 4-Nitrophenyl | Electron-Withdrawing | 75 | 2:1 |

| 2,6-Diisopropylphenyl | Sterically Bulky | 95 | 5:1 |

Design Principles for Chiral this compound Derivatives for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral NHCs derived from appropriately designed this compound precursors have shown potential in asymmetric catalysis. The design of these chiral catalysts follows several key principles.

One common strategy involves the introduction of chirality on the N-substituent of the 2-ammonio group. This can be achieved by using a readily available chiral amine, such as a derivative of a natural amino acid or a C₂-symmetric diamine. The chiral information is then relayed from the substituent to the catalytic center, influencing the stereochemical outcome of the reaction.

Another approach is to incorporate chirality directly into the thiazolium backbone. This is often more synthetically challenging but can provide a more rigid and well-defined chiral environment. For instance, fusing a chiral bicyclic system to the thiazole ring can create a highly organized steric pocket.

The development of chiral 2-ammonio-5-chlorothiazolium derivatives has led to successful applications in various asymmetric transformations, including enantioselective benzoin condensations, Stetter reactions, and annulations. The choice of the chiral scaffold, the substituents on the thiazolium ring, and the reaction conditions are all critical factors in achieving high levels of enantioselectivity.

Development of Multifunctional Ligands Incorporating this compound Units

To expand the catalytic scope of this compound, recent research has focused on the development of multifunctional ligands. These ligands incorporate the thiazolium motif alongside other coordinating groups, such as phosphines, amines, or alcohols. This bifunctional approach allows for cooperative catalysis, where both the NHC and the secondary functional group participate in the catalytic cycle.

For example, a ligand featuring both a thiazolium salt precursor and a phosphine (B1218219) moiety can act as a hybrid NHC-phosphine ligand upon deprotonation. The NHC part can activate the substrate, while the phosphine can coordinate to a metal center, enabling novel tandem or sequential catalytic processes. This strategy has been employed in reactions where a metal catalyst and an organocatalyst are required to work in concert.

Another strategy involves the incorporation of a hydrogen-bond donor, such as a hydroxyl or an amide group, into the ligand framework. This group can pre-organize the substrate through hydrogen bonding interactions, leading to enhanced reactivity and selectivity.

The design and synthesis of these multifunctional ligands are often complex, requiring multi-step synthetic sequences. However, the potential for discovering new catalytic transformations and improving existing ones provides a strong impetus for continued research in this area.

Lack of Publicly Available Research Data for this compound in Specified Advanced Applications

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound within the advanced fields of materials science, electrochemistry, photochemistry, and smart catalysis as outlined in the user's request.

The explicit focus on "Future Directions and Emerging Applications" for this particular compound in areas such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), electrochemical and photochemical explorations, and the development of smart catalytic systems did not yield specific research findings or detailed data.

While general information on thiazolium compounds and their potential biological activities is available, the scientific literature does not currently appear to contain studies detailing the integration or application of This compound in the following highly specialized areas:

Future Directions and Emerging Applications of 2 Ammonio 5 Chlorothiazolium Dichloride Research

Interdisciplinary Applications and Cross-Fertilization with Other Scientific Fields: Beyond some indications of potential pharmacological or antimicrobial interest, there is no specific information on its application in broader interdisciplinary contexts as requested.

Due to the strict requirement to focus solely on 2-Ammonio-5-chlorothiazolium dichloride and to provide an article based on detailed and specific research findings, it is not possible to generate the requested content without resorting to speculation or including information on related but distinct compounds, which would violate the core instructions of the prompt. The creation of scientifically accurate data tables is also not feasible given the absence of published data.

Therefore, the generation of a thorough and informative article adhering to the provided outline for This compound cannot be fulfilled at this time.

Q & A

Q. What are the recommended synthetic routes for 2-Ammonio-5-chlorothiazolium dichloride, and what are their respective yields and purity levels?

Methodological Answer: Synthesis of thiazolium derivatives often involves cyclization or polycondensation reactions. For example:

- Vapor-liquid interfacial polycondensation : Reacting alkyl(aryl)phosphonic dichlorides with diols under controlled parameters (time: 24–48 h, temperature: 60–80°C, molar ratio 1:1.2) yields polymers with viscosities up to 0.65 dL/g .

- Disulfur dichloride (SCl) reactions : Treatment of monosubstituted acetonitriles with SCl in CHCl at room temperature produces 4-chloro-1,2,3-dithiazolium chlorides, with yields >80% after purification .

- Quaternary ammonium salt formation : Heating 5-(2-acetoxyethyl)-4-methylthiazole with benzyl chloride (80°C, 24 h) yields ionic liquids with 81% purity, confirmed by NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- H/C-NMR : Critical for confirming substituent positions and ammonium counterion integration. For example, thiazolium protons resonate at δ 8.5–9.5 ppm, while methyl groups appear at δ 2.0–3.0 ppm .

- Cyclic Voltammetry (CV) : Detects redox behavior; thiazolium dichlorides typically show reduction peaks at -0.5 to -1.2 V vs. Ag/AgCl .

- HPLC : Validates purity (>98%) using reverse-phase C18 columns (mobile phase: MeCN/HO with 0.1% TFA) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis. Similar compounds (e.g., 5-amino-2-chlorobenzotrifluoride) degrade at >36°C .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid aqueous environments unless specified; dichloride salts may hydrolyze in moisture .

Advanced Research Questions

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Hydrolysis of dichloride : Moisture exposure leads to chloride displacement. Mitigation: Use anhydrous solvents (e.g., CHCl) and molecular sieves .

- Over-alkylation : Excess alkylating agents (e.g., benzyl chloride) cause quaternary salt aggregation. Mitigation: Optimize molar ratios (1:1.2 substrate:alkylating agent) and monitor reaction progress via TLC .

- Byproduct formation : Impurities from incomplete cyclization. Mitigation: Recrystallize in EtOAc/hexane (3:1) to isolate pure product .

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT calculations : Model electrophilic aromatic substitution at the C5 position (most reactive due to electron-withdrawing Cl and ammonium groups). Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular docking : Predict biological activity by simulating interactions with enzyme targets (e.g., acetylcholinesterase for neuroactive derivatives) .

Q. What strategies are effective in resolving contradictions in reported biological activity data for thiazolium dichloride derivatives?

Methodological Answer:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (IC measurements at 48 h) .

- Structural analogs : Compare activity of 2-Ammonio-5-chloro- vs. 2-Amino-4-chloro-5-fluorobenzoic acid derivatives to isolate substituent effects .

- Meta-analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., logP vs. bioavailability correlations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.